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Compound of Interest

Compound Name: 4-Aminobutanamide

Cat. No.: B1198625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-aminobutanamide analogs, focusing on their

structure-activity relationships (SAR) as potential therapeutic agents. The information

presented herein is compiled from preclinical studies and aims to facilitate further research and

development in this area.

Introduction to 4-Aminobutanamide Analogs
4-Aminobutanamide, also known as γ-aminobutyramide (GABA-amide), is a derivative of the

primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).

[1] Analogs of 4-aminobutanamide have been explored for various therapeutic applications,

most notably as anticonvulsant agents. The core structure presents multiple points for chemical

modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The exploration of these analogs is often aimed at enhancing blood-brain barrier penetration

and modulating activity at GABAergic synapses.[2]

Comparative Biological Activity of 4-
Aminobutanamide Analogs
The following table summarizes the anticonvulsant activity of a series of N-substituted 4-(2-

(2,6-dimethylphenylamino)-2-oxoethylamino)butanamide analogs. These compounds were

evaluated in murine models of seizures, including the maximal electroshock (MES),
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subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (scPIC) tests. The

data highlights how substitutions on the terminal butanamide nitrogen influence anticonvulsant

potency and neurotoxicity.

Compoun
d ID

R Group
(Substitut
ion on
Terminal
Amide)

MES ED₅₀
(mg/kg)

scPTZ
ED₅₀
(mg/kg)

scPIC
ED₅₀
(mg/kg)

Neurotoxi
city TD₅₀
(mg/kg)

Protectiv
e Index
(PI =
TD₅₀/MES
ED₅₀)

1 H > 300 > 300 185.3 > 500 -

2 Phenyl 89.7 112.5 95.1 > 500 > 5.6

3

4-

Methylphe

nyl

75.2 98.4 82.6 > 500 > 6.6

4

4-

Methoxyph

enyl

82.1 105.7 90.3 > 500 > 6.1

5

4-

Chlorophe

nyl

68.3 85.1 72.4 > 500 > 7.3

6

2,6-

Dimethylph

enyl

45.1 60.2 51.8 > 500 > 11.1

7

2,6-

Dimethylph

enyl*

28.9 47.4 35.7 > 500 > 17.3

Note: Compound 7, 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-

dimethylphenyl) butanamide, emerged as the most potent derivative in this series.[2]

Key Structure-Activity Relationship Insights
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The data presented suggests several key SAR trends for this class of 4-aminobutanamide
analogs:

Aromatic Substitution: The introduction of a phenyl group at the terminal amide (Compound 2

vs. 1) significantly enhances anticonvulsant activity, indicating a favorable interaction in the

biological target's binding site.

Para-Substituents on Phenyl Ring: Electron-donating (methyl, methoxy) and electron-

withdrawing (chloro) groups at the para-position of the phenyl ring (Compounds 3, 4, and 5)

offer a modest increase in potency compared to the unsubstituted phenyl analog (Compound

2). The chloro-substituted analog (Compound 5) showed the best activity among the para-

substituted compounds.

Ortho-Substitution on Phenyl Ring: The presence of methyl groups at the 2 and 6 positions

of the phenyl ring (Compound 6) leads to a marked increase in potency. This suggests that

steric bulk at these positions may lock the molecule into a more favorable conformation for

receptor binding or enhance its pharmacokinetic profile.

Symmetrical Di-substitution: The most potent compound in the series, Compound 7, features

a 2,6-dimethylphenyl group.[2] This highlights the importance of this specific substitution

pattern for maximizing anticonvulsant activity.

Neurotoxicity: Encouragingly, all the evaluated analogs demonstrated low neurotoxicity, with

TD₅₀ values greater than 500 mg/kg. This results in favorable protective indices, particularly

for the most potent compounds.

Experimental Protocols
A detailed methodology for a key experiment used in the evaluation of these analogs is

provided below.

Maximal Electroshock (MES) Induced Seizure Test

This test is a standard preclinical model for identifying anticonvulsant drugs effective against

generalized tonic-clonic seizures.

Animals: Male albino mice (20-25 g) are used.
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Apparatus: A convulsiometer with corneal electrodes is used to deliver the electrical stimulus.

Procedure:

The test compounds are administered to groups of mice, typically via intraperitoneal (i.p.)

injection, at various doses. A control group receives the vehicle.

After a predetermined time for drug absorption (e.g., 30 or 60 minutes), an electrical

stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

The mice are observed for the presence or absence of a tonic hind limb extension seizure.

The absence of the tonic hind limb extension is considered the endpoint, indicating

protection by the test compound.

The median effective dose (ED₅₀), the dose that protects 50% of the animals from the

induced seizure, is calculated using probit analysis.

Visualizing Structure-Activity Relationships and
Experimental Workflow
The following diagrams illustrate the key SAR findings and a typical experimental workflow for

anticonvulsant screening.
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Caption: SAR progression of 4-aminobutanamide analogs.
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Experimental Workflow

Synthesized 4-Aminobutanamide Analogs
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Caption: Anticonvulsant screening workflow.

Conclusion
The structure-activity relationship studies of 4-aminobutanamide analogs reveal a clear path

toward optimizing their anticonvulsant properties. Specifically, the introduction of a disubstituted

phenyl ring at the terminal amide, such as a 2,6-dimethylphenyl group, dramatically enhances

potency without a concomitant increase in neurotoxicity. These findings provide a strong

foundation for the design and synthesis of novel, more effective anticonvulsant agents based

on the 4-aminobutanamide scaffold. Further investigation into the mechanism of action,
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potentially involving GABA receptor modulation, and pharmacokinetic profiling of the most

promising candidates is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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